3-Amino-3-(4-bromothiophen-3-yl)propanamide
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Overview
Description
3-Amino-3-(4-bromothiophen-3-yl)propanamide is a heterocyclic compound with the molecular formula C7H9BrN2OS and a molecular weight of 249.13 g/mol . This compound is characterized by the presence of an amino group, a bromine atom, and a thiophene ring, making it a versatile building block in organic synthesis and pharmaceutical research .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-3-(4-bromothiophen-3-yl)propanamide typically involves the bromination of thiophene followed by the introduction of an amino group and a propanamide moiety. One common method includes the following steps:
Bromination of Thiophene: Thiophene is brominated using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron(III) bromide.
Amination: The brominated thiophene undergoes nucleophilic substitution with ammonia or an amine to introduce the amino group.
Propanamide Formation: The resulting amino-thiophene compound is then reacted with acryloyl chloride or a similar reagent to form the propanamide moiety.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions such as temperature, pressure, and solvent choice to maximize yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
3-Amino-3-(4-bromothiophen-3-yl)propanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions using reducing agents such as lithium aluminum hydride can convert the compound into its corresponding amine derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents in anhydrous solvents.
Substitution: Nucleophiles such as amines, thiols, and alkoxides in polar aprotic solvents.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amine derivatives.
Substitution: Various substituted thiophene derivatives.
Scientific Research Applications
3-Amino-3-(4-bromothiophen-3-yl)propanamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule in drug discovery and development.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.
Mechanism of Action
The mechanism of action of 3-Amino-3-(4-bromothiophen-3-yl)propanamide involves its interaction with specific molecular targets and pathways. The compound’s amino and bromine groups allow it to form hydrogen bonds and halogen bonds with biological macromolecules, influencing their structure and function. The thiophene ring provides additional stability and reactivity, enabling the compound to modulate various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
- 3-Amino-3-(4-chlorothiophen-3-yl)propanamide
- 3-Amino-3-(4-fluorothiophen-3-yl)propanamide
- 3-Amino-3-(4-iodothiophen-3-yl)propanamide
Uniqueness
3-Amino-3-(4-bromothiophen-3-yl)propanamide is unique due to the presence of the bromine atom, which imparts distinct reactivity and biological activity compared to its chloro, fluoro, and iodo analogs. The bromine atom’s size and electronegativity influence the compound’s interaction with molecular targets, making it a valuable tool in medicinal chemistry and drug design .
Properties
Molecular Formula |
C7H9BrN2OS |
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Molecular Weight |
249.13 g/mol |
IUPAC Name |
3-amino-3-(4-bromothiophen-3-yl)propanamide |
InChI |
InChI=1S/C7H9BrN2OS/c8-5-3-12-2-4(5)6(9)1-7(10)11/h2-3,6H,1,9H2,(H2,10,11) |
InChI Key |
SNGWIPALYCLVKI-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=CS1)Br)C(CC(=O)N)N |
Origin of Product |
United States |
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